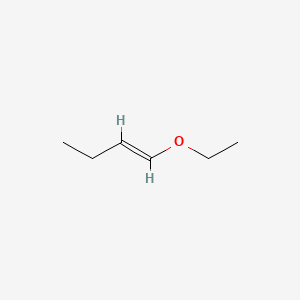

![molecular formula C8H12N2O4 B6261409 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid CAS No. 1248434-10-7](/img/no-structure.png)

2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . These reactions can be used to create bioactive molecules with target selectivity .安全和危害

The safety data sheet for a similar compound, 2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Future research could focus on exploring the potential of “2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid” and similar compounds in the treatment of various diseases.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid involves the reaction of 2-pyrrolidone with methyl isocyanate to form N-methylcarbamoyl-2-pyrrolidone, which is then reacted with ethyl chloroacetate to form ethyl 2-(N-methylcarbamoyl)pyrrolidine-1-carboxylate. This compound is then hydrolyzed to form 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid.", "Starting Materials": [ "2-pyrrolidone", "methyl isocyanate", "ethyl chloroacetate" ], "Reaction": [ "2-pyrrolidone is reacted with methyl isocyanate in the presence of a catalyst to form N-methylcarbamoyl-2-pyrrolidone.", "N-methylcarbamoyl-2-pyrrolidone is then reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-(N-methylcarbamoyl)pyrrolidine-1-carboxylate.", "Ethyl 2-(N-methylcarbamoyl)pyrrolidine-1-carboxylate is then hydrolyzed with an acid to form 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid." ] } | |

CAS 编号 |

1248434-10-7 |

分子式 |

C8H12N2O4 |

分子量 |

200.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。